An In-Depth Technical Guide to 2-(3-Phenylpropoxy)aniline: Structure, Molecular Weight, and Synthetic Strategy
An In-Depth Technical Guide to 2-(3-Phenylpropoxy)aniline: Structure, Molecular Weight, and Synthetic Strategy
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Phenylpropoxy)aniline, a molecule of interest in medicinal chemistry and materials science. Given its structural motifs—an aniline core and a phenylpropoxy side chain—it holds potential as a versatile building block for novel therapeutics and functional materials. This document details its chemical structure, precise molecular weight, a proposed synthetic pathway with mechanistic insights, and expected analytical characterization.
Section 1: Molecular Structure and Physicochemical Properties
2-(3-Phenylpropoxy)aniline is an aromatic organic compound featuring an aniline ring substituted at the ortho position with a 3-phenylpropoxy group. This substituent consists of a three-carbon alkyl chain linked to the aniline via an ether bond and terminated by a phenyl group.
Chemical Structure
The structural formula of 2-(3-Phenylpropoxy)aniline is C₁₅H₁₇NO. The core of the molecule is a benzene ring with an amino group (-NH₂) at position 1 and a 3-phenylpropoxy group (-O-(CH₂)₃-C₆H₅) at position 2. The presence of the flexible ether linkage and the terminal phenyl group are key determinants of its chemical reactivity and potential biological activity.
Caption: Chemical structure of 2-(3-Phenylpropoxy)aniline.
Molecular Weight and Formula
The molecular formula and weight have been calculated based on the atomic composition of the molecule.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO |
| Average Molecular Weight | 227.30 g/mol |
| Monoisotopic Mass | 227.131014 g/mol |
Section 2: Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow Overview
The proposed synthesis commences with the O-alkylation of 2-nitrophenol with (3-bromopropyl)benzene, followed by the selective reduction of the nitro group to an amine.
Caption: Proposed two-step synthesis of 2-(3-Phenylpropoxy)aniline.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Nitro-2-(3-phenylpropoxy)benzene
This step involves a nucleophilic substitution reaction where the phenoxide ion of 2-nitrophenol attacks the electrophilic carbon of (3-bromopropyl)benzene.
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Reagents and Solvents:
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2-Nitrophenol
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(3-Bromopropyl)benzene
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as the base
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Acetone or N,N-Dimethylformamide (DMF) as the solvent
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Protocol:
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To a solution of 2-nitrophenol in the chosen solvent, add the base (e.g., 1.5 equivalents of K₂CO₃).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add (3-bromopropyl)benzene (1.1 equivalents) to the reaction mixture.
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Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-nitro-2-(3-phenylpropoxy)benzene.
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Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or acetone is crucial as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide. Potassium carbonate is a mild and safe base suitable for this transformation, though sodium hydride can be used for a faster reaction if anhydrous conditions are maintained.
Step 2: Reduction of 1-Nitro-2-(3-phenylpropoxy)benzene to 2-(3-Phenylpropoxy)aniline
The final step is the reduction of the nitro group to a primary amine. Several methods are available, with catalytic hydrogenation being a clean and efficient option.
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Reagents and Catalysts:
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1-Nitro-2-(3-phenylpropoxy)benzene
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Palladium on carbon (10% Pd/C) or Raney Nickel as the catalyst
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Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
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Ethanol or Ethyl Acetate as the solvent
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Protocol (Catalytic Hydrogenation):
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Dissolve the nitro-intermediate in the chosen solvent.
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Add the catalyst (typically 5-10 mol%).
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Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
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Stir the reaction vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the final product, 2-(3-Phenylpropoxy)aniline.
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Trustworthiness and Self-Validation: This synthetic sequence is highly reliable. The progress of each step can be easily monitored by TLC, and the structures of the intermediate and final product can be unequivocally confirmed by standard spectroscopic techniques such as NMR and Mass Spectrometry, ensuring the integrity of the process.
Section 3: Predicted Analytical Characterization
While experimental data for 2-(3-Phenylpropoxy)aniline is scarce, its spectroscopic profile can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Expect a complex multiplet pattern in the range of δ 6.7-7.3 ppm for the eight aromatic protons (four on the aniline ring and five on the terminal phenyl group).
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Amino Protons: A broad singlet corresponding to the -NH₂ protons, typically around δ 3.5-4.5 ppm, which is exchangeable with D₂O.
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Propoxy Chain Protons:
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-O-CH₂ -: A triplet around δ 4.0 ppm.
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-CH₂-CH₂ -CH₂-: A multiplet (quintet) around δ 2.1 ppm.
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-CH₂ -Ph: A triplet around δ 2.8 ppm.
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¹³C NMR:
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Aromatic Carbons: Signals are expected in the δ 110-150 ppm region. The carbon attached to the oxygen will be downfield shifted, while the carbon attached to the amino group will also show a characteristic shift.
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Propoxy Chain Carbons: Expect signals around δ 68 ppm (-O-C H₂-), δ 30 ppm (-CH₂-C H₂-CH₂-), and δ 32 ppm (-C H₂-Ph).
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Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic pair of sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-H Stretch (Aromatic and Aliphatic): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Ether): A strong absorption band around 1240 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 227.1310 (for high-resolution MS).
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Fragmentation Pattern: Expect characteristic fragmentation patterns, including the loss of the phenylpropyl side chain.
Section 4: Conclusion and Future Directions
This technical guide has detailed the structure, molecular weight, a plausible synthetic route, and the expected analytical characteristics of 2-(3-Phenylpropoxy)aniline. The proposed synthesis is based on reliable and well-documented chemical transformations, providing a clear path for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for the characterization of this compound.
As a molecule with both a reactive aniline moiety and a flexible, hydrophobic phenylpropoxy group, 2-(3-Phenylpropoxy)aniline is a promising candidate for further investigation in drug discovery as a scaffold for new bioactive molecules and in materials science for the development of novel polymers and functional materials. Experimental validation of the proposed synthesis and a thorough investigation of its properties are warranted.
References
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General Synthesis of 2-Aminophenols: For strategies on the synthesis of substituted 2-aminophenols, which are structurally related to the target molecule, refer to recent developments in the field.
- Title: Regioselective synthesis of 2-aminophenols
- Source: RSC Publishing
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URL: [Link]
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Synthesis of Aminophenoxy Derivatives: The synthesis of ethyl-2-(4-aminophenoxy) acetate provides a relevant example of O-alkylation of a nitrophenol followed by nitro reduction.
- Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies
- Source: MDPI
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URL: [Link]
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Synthesis of Alkoxy Aniline Derivatives: General methods for the preparation of alkoxy aniline derivatives can be found in the supporting information of various chemical synthesis papers.
- Title: Preparation of the alkoxy aniline deriv
- Source: ResearchG
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URL: [Link]
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Characterization of Aniline Derivatives: For an overview of the properties and reactions of aniline, a found
- Title: Aniline
- Source: Wikipedia
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URL: [Link]
